8-(4-methoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
Overview
Description
8-(4-methoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazo[2,1-c][1,2,4]triazine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-methoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazo[2,1-c][1,2,4]triazine core, followed by functionalization with the 4-methoxyphenyl and 2-phenylethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-(4-methoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
8-(4-methoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(4-methoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies on its binding affinity and specificity are essential to understand its mode of action fully.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-methoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-thiol
- 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 8-(4-methoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide stands out due to its unique structural features and potential biological activity. Its specific functional groups and molecular configuration contribute to its distinct properties and applications.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research and development are essential to fully explore its potential in various scientific fields.
Properties
IUPAC Name |
8-(4-methoxyphenyl)-4-oxo-N-(2-phenylethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-29-17-9-7-16(8-10-17)25-13-14-26-20(28)18(23-24-21(25)26)19(27)22-12-11-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXWKGNOQPBHEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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